molecular formula C30H22N6O7S B12701860 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid CAS No. 85750-23-8

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid

Cat. No.: B12701860
CAS No.: 85750-23-8
M. Wt: 610.6 g/mol
InChI Key: PBUPPRUGCLQPAR-UHFFFAOYSA-N
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Description

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and wide range of colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions in batches.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications but different structural properties.

    Congo Red: Used in histology for staining amyloids, with a different azo linkage.

    Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.

Uniqueness

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is unique due to its specific structural features, which confer distinct color properties and reactivity compared to other azo dyes .

Properties

CAS No.

85750-23-8

Molecular Formula

C30H22N6O7S

Molecular Weight

610.6 g/mol

IUPAC Name

2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43)

InChI Key

PBUPPRUGCLQPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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